Hydroxydione

Description

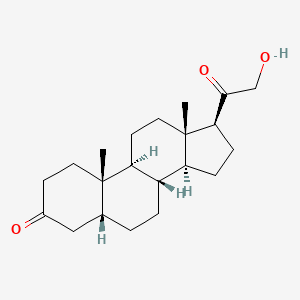

Hydroxydione (Viadril) is a neuroactive steroid used as a general anesthetic.

Properties

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15+,16+,17+,18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPYDUPOCUYHQL-VEVMSBRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027269 | |

| Record name | 21-Hydroxy-5beta-pregnan-3,20-dion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-01-5 | |

| Record name | Hydroxydione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxydione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxydione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC86000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21-Hydroxy-5beta-pregnan-3,20-dion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7VFN88375 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5beta-dihydrodeoxycorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxydione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxydione, chemically known as 21-hydroxy-5β-pregnane-3,20-dione, is a neuroactive steroid that has historically been used as a general anesthetic.[1] As a member of the pregnane class of steroids, its pharmacological effects are primarily attributed to its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to serve as a technical resource for researchers and professionals in drug development and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available steroid precursors. A common route involves the reduction of deoxycorticosterone, followed by esterification to produce the water-soluble sodium succinate salt, which is the form in which this compound was clinically administered.

Experimental Protocol: Synthesis of this compound Sodium Succinate from Deoxycorticosterone

This protocol is based on the method described by Laubach et al. in U.S. Patent 2,708,651.

Step 1: Palladium-Catalyzed Reduction of Deoxycorticosterone to 21-hydroxy-5β-pregnane-3,20-dione (this compound)

-

Materials:

-

Deoxycorticosterone

-

Palladium catalyst (e.g., 5% Palladium on Carbon)

-

Solvent (e.g., Isopropanol)

-

Hydrogen gas

-

-

Procedure:

-

In a suitable reaction vessel, dissolve deoxycorticosterone in the chosen solvent.

-

Add the palladium catalyst to the solution.

-

Introduce hydrogen gas into the reaction vessel, typically at a controlled pressure (e.g., 1 bar).[2]

-

Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Esterification of this compound with Succinic Anhydride

-

Materials:

-

This compound

-

Succinic anhydride

-

Pyridine (as solvent and catalyst)

-

-

Procedure:

-

Dissolve the purified this compound in pyridine.

-

Add succinic anhydride to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction for the formation of the this compound hemisuccinate.

-

Once the reaction is complete, remove the pyridine under vacuum.

-

Step 3: Formation of this compound Sodium Succinate

-

Materials:

-

This compound hemisuccinate

-

Sodium bicarbonate or Sodium hydroxide solution

-

Acetone

-

-

Procedure:

-

Dissolve the this compound hemisuccinate in a suitable solvent like acetone.

-

Slowly add a solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the carboxylic acid and form the sodium salt.[4]

-

The sodium salt will precipitate out of the solution.

-

Filter the precipitate, wash with a small amount of cold acetone, and dry under vacuum to yield this compound sodium succinate.[4]

-

Experimental Workflow for the Synthesis of this compound Sodium Succinate

Caption: this compound enhances GABA-A receptor-mediated inhibition.

References

- 1. Synthesis of 18,21-dihydroxypregn-4-ene-3,20-dione (‘18-hydroxy-deoxycorticosterone’) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 21-hydroxy-5β-pregnane-3,20-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 21-hydroxy-5β-pregnane-3,20-dione, a C21-steroid and a metabolite of the mineralocorticoid pathway. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental workflows to support research and development activities.

Compound Identification and Core Properties

21-hydroxy-5β-pregnane-3,20-dione, also known as 5β-dihydrodeoxycorticosterone, is an endogenous steroid formed from deoxycorticosterone. Its distinct stereochemistry at the A/B ring junction (a cis-fusion, characteristic of the 5β-configuration) results in a bent molecular shape, which influences its biological activity and physicochemical characteristics compared to its 5α-isomer.[1]

| Property | Value | Source/Method |

| IUPAC Name | 21-hydroxy-5β-pregnan-3,20-dione | --- |

| Synonyms | 5β-Dihydrodeoxycorticosterone, 5β-Pregnan-21-ol-3,20-dione | --- |

| Molecular Formula | C₂₁H₃₂O₃ | PubChem |

| Molecular Weight | 332.48 g/mol | PubChem |

| Physical State | Solid (Predicted) | --- |

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters for 21-hydroxy-5β-pregnane-3,20-dione. It is important to note that experimental data for this specific isomer is limited; therefore, data for the closely related 5α-isomer and high-quality predicted values are included for reference and comparison.

| Property | Value | Source/Method | Notes |

| Melting Point | 154-155 °C | Experimental | Value is for the 5α-isomer (CAS 298-36-2).[2] Experimental data for the 5β-isomer is not readily available. |

| Boiling Point | 468.1 ± 45.0 °C | Predicted | Steroids typically decompose at high temperatures.[3] |

| Water Solubility | Insoluble | General Steroid Property[4] | Predicted value for a related compound (3α,21-dihydroxy-5β-pregnane-11,20-dione) is 0.064 g/L.[5] |

| Solubility in Organic Solvents | Sparingly soluble in Chloroform, Slightly soluble in Dichloromethane | Experimental | Data for the related 5β-Pregnane-11β,21-diol-3,20-dione.[6] Generally soluble in alcohols like ethanol.[7] |

| pKa (Strongest Acidic) | 14.66 ± 0.70 | Predicted | Refers to the hydroxyl group. Value is for the 5α-isomer.[8] |

| LogP (Octanol/Water) | 3.77 | Predicted | LogP is a key indicator of lipophilicity.[3] |

Biological Context and Metabolic Pathway

21-hydroxy-5β-pregnane-3,20-dione is a key intermediate in the C21-steroid hormone metabolic pathway.[9] It is synthesized from the adrenal hormone deoxycorticosterone via the action of 5β-reductase (AKR1D1). Subsequently, it can be converted to tetrahydrodeoxycorticosterone (THDOC), a potent neuroactive steroid, by the enzyme 3α-hydroxysteroid dehydrogenase.[10] Understanding this pathway is critical for studying endocrine disorders and neurosteroid activity.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate characterization of steroid compounds. The following sections describe standard protocols for determining key physicochemical properties.

This protocol is based on standard pharmacopeia methods for determining the melting range of a solid crystalline substance.[11]

-

Sample Preparation: The steroid sample must be thoroughly dried, preferably in a vacuum desiccator over silica gel for 24 hours, to remove any residual solvent or moisture. The dried sample should be finely powdered using a mortar and pestle.[11]

-

Capillary Loading: A small amount of the powdered sample is introduced into an open-ended capillary tube. The tube is tapped gently on a hard surface to pack the solid into a dense column of 2.5-3.5 mm at the sealed end.[11]

-

Apparatus Setup: The loaded capillary is placed into a calibrated melting point apparatus.

-

Measurement: The temperature is raised rapidly to approximately 10°C below the expected melting point. The heating rate is then reduced to a controlled rate of 1°C per minute.

-

Data Recording: The melting range is recorded from the temperature at which the substance begins to collapse or shrink (onset point) to the temperature at which it becomes a completely clear liquid (clear point).[11]

The shake-flask method is the gold standard for experimentally determining LogP and is suitable for steroids.[12][13]

-

Solvent Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed vigorously and allowed to separate for 24 hours to ensure mutual saturation.

-

Standard Solution: A stock solution of the steroid is prepared in the pre-saturated n-octanol at a known concentration.

-

Partitioning: A precise volume of the steroid stock solution is mixed with a precise volume of the pre-saturated aqueous buffer in a glass vial. The phase volume ratio can be adjusted based on the expected lipophilicity.[14]

-

Equilibration: The vial is sealed and agitated (e.g., on a mechanical shaker) at a constant temperature until equilibrium is reached (typically several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: A sample is carefully withdrawn from the aqueous phase. The concentration of the steroid in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Calculation: The concentration in the octanol phase is determined by mass balance. The LogP is calculated as the base-10 logarithm of the ratio of the steroid concentration in the octanol phase to its concentration in the aqueous phase.

HPLC is a fundamental technique for the analysis, quantification, and purity assessment of steroids.[15][16]

-

System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is used.

-

Stationary Phase (Column): A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is commonly employed for steroid separations.[16]

-

Mobile Phase: A gradient elution is typically used, consisting of water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B), often with a modifier such as 0.1% formic acid.[17]

-

Elution Program: A typical gradient might run from 40% B to 80% B over 10-15 minutes at a flow rate of 0.4-0.6 mL/min. The column temperature is maintained, for example, at 40°C.

-

Detection: The steroid is detected by its UV absorbance at a characteristic wavelength (e.g., 254 nm for compounds with chromophores).[18]

-

Sample Preparation: The steroid is dissolved in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 0.1 mg/mL).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for LogP determination, a critical experiment in drug development.

References

- 1. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5α-PREGNAN-21-OL-3, 20-DIONE: CAS 298-36-2 | Steraloids Inc. [steraloids.com]

- 3. 5alpha-Pregnan-11beta-ol-3,20-dione|lookchem [lookchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Human Metabolome Database: Showing metabocard for 3a,21-Dihydroxy-5b-pregnane-11,20-dione (HMDB0006755) [hmdb.ca]

- 6. 5B-PREGNANE-11B,21-DIOL-3,20-DIONE CAS#: 566-01-8 [amp.chemicalbook.com]

- 7. stressmarq.com [stressmarq.com]

- 8. Cas 565-96-8,11α-Hydroxy-5α-pregnane-3,20-dione | lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydrodeoxycorticosterone - Wikipedia [en.wikipedia.org]

- 11. thinksrs.com [thinksrs.com]

- 12. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. hitachi-hightech.com [hitachi-hightech.com]

The Rise and Fall of a Pioneering Anesthetic: A Technical History of Hydroxydione

For Researchers, Scientists, and Drug Development Professionals

Hydroxydione, introduced clinically in 1957 under brand names such as Viadril, Predion, and Presuren, holds a significant place in the history of pharmacology as the first neuroactive steroid to be used as a general anesthetic.[1][2] Its development marked a pivotal moment, opening a new class of compounds for anesthetic research. However, its promising beginnings were short-lived, as significant side effects led to its eventual withdrawal from clinical practice. This in-depth guide explores the history of this compound, its mechanism of action, clinical applications, and the adverse effects that ultimately led to its discontinuation, providing valuable insights for modern drug development.

Physicochemical Properties and Formulation

This compound, chemically known as 21-hydroxy-5β-pregnane-3,20-dione, was formulated as a sodium succinate salt to enhance its water solubility for intravenous administration.[1][2] This formulation was a critical step in making a steroid, a typically lipophilic molecule, suitable for use as an injectable anesthetic.

Mechanism of Action: A Positive Allosteric Modulator of the GABA-A Receptor

The anesthetic effects of this compound, like other neuroactive steroids, are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. This compound acts as a positive allosteric modulator of the GABA-A receptor. This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA. This potentiation of GABAergic neurotransmission leads to increased chloride ion influx into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability, which manifests as sedation and anesthesia.

References

The Discovery and Development of Neuroactive Steroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, mechanisms of action, and therapeutic development of neuroactive steroids. It is designed to serve as a comprehensive resource, detailing the scientific journey from initial observations to the approval of novel therapeutics. The content covers key molecular interactions, experimental methodologies, and quantitative clinical data, presented in a format tailored for scientific and research professionals.

Introduction and Historical Context

Neuroactive steroids are a class of endogenous or synthetic steroids that rapidly modulate neuronal excitability. Unlike classical steroid hormones that act via nuclear receptors to regulate gene expression, neuroactive steroids primarily interact with membrane-bound receptors, such as ligand-gated ion channels, to exert their effects.

The field originated from early 20th-century observations of the anesthetic and sedative properties of certain steroid hormones. However, the concept of "neurosteroids" was formally introduced in 1981 by Baulieu and colleagues, who demonstrated that steroids could be synthesized de novo in the central nervous system.[1] A broader term, "neuroactive steroids," was later proposed by Paul and Purdy in 1992 to include any steroid that rapidly alters neuronal excitability, regardless of its origin.[1] This distinction acknowledges that steroids from peripheral glands can also cross the blood-brain barrier and act on neural targets.

A pivotal moment in the field was the discovery in 1986 that the progesterone metabolite, allopregnanolone (3α-hydroxy-5α-pregnan-20-one) , is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This finding illuminated a non-genomic mechanism for steroid action in the brain and laid the groundwork for decades of research into their physiological roles and therapeutic potential.

Biosynthesis of Endogenous Neuroactive Steroids

The synthesis of neuroactive steroids in the brain begins with cholesterol. The rate-limiting step is the transport of cholesterol into the inner mitochondrial membrane by the translocator protein (TSPO).[2] Inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme P450scc. Pregnenolone serves as the precursor for all other neurosteroids.[2] Key enzymes, including 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD), are expressed in specific neuronal populations, enabling the local synthesis of potent modulators like allopregnanolone.[3]

Figure 1: Simplified biosynthesis pathway of Allopregnanolone.

Core Mechanisms of Action

Neuroactive steroids exert their effects by binding to and modulating the function of several key neurotransmitter receptors. The most well-characterized targets are the GABA-A and NMDA receptors.

Positive Allosteric Modulation of GABA-A Receptors

The primary mechanism for the anxiolytic, sedative, and anticonvulsant effects of neurosteroids like allopregnanolone is the positive allosteric modulation of GABA-A receptors. These receptors are pentameric ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization and inhibition of neuronal firing.

Allopregnanolone and its synthetic analogs bind to specific sites on the GABA-A receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[4] Structural and mutagenesis studies have identified two principal binding sites within the transmembrane domains (TMDs) of the receptor subunits:

-

A potentiating site at the interface between the β and α subunits.[5]

-

A direct activation site located within the α subunit.[6]

Binding at the potentiating site increases the receptor's affinity for GABA and enhances the chloride current elicited by GABA binding, without directly opening the channel at physiological concentrations.[4] This enhances both phasic (synaptic) and tonic (extrasynaptic) inhibition. At higher, pharmacological concentrations, neurosteroids can directly gate the channel, leading to profound inhibition.

Figure 2: Allopregnanolone modulation of the GABA-A receptor.

Modulation of NMDA Receptors

Certain sulfated neurosteroids, most notably pregnenolone sulfate (PREGS) , modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission and synaptic plasticity. The effect of PREGS is complex and subtype-dependent. It potentiates NMDA receptors containing GluN2A or GluN2B subunits, while inhibiting those with GluN2C or GluN2D subunits.[7] The potentiation mechanism involves PREGS binding to a site within the transmembrane domain, which stabilizes the open state of the ion channel.[8] This enhancement of NMDA receptor function has been linked to improvements in learning and memory.

| Neurosteroid | Primary Target | Primary Effect | Potency/Affinity |

| Allopregnanolone | GABA-A Receptors | Positive Allosteric Modulator | Potentiation at 10-500 nM[4] |

| Tetrahydrodeoxycorticosterone (THDOC) | GABA-A Receptors | Positive Allosteric Modulator | Potentiation at 10-500 nM[4] |

| Pregnenolone Sulfate (PREGS) | NMDA Receptors (GluN2A/B) | Positive Allosteric Modulator | EC₅₀ ~21 µM[8] |

| NMDA Receptors (GluN2C/D) | Negative Modulator | -[7] | |

| GABA-A Receptors | Inhibitor | IC₅₀ = 0.4 to >300 µM[9] | |

| Dehydroepiandrosterone Sulfate (DHEAS) | GABA-A Receptors | Negative Allosteric Modulator | - |

Table 1: Summary of Actions for Key Endogenous Neuroactive Steroids.

Key Experimental Protocols

The characterization of neuroactive steroids relies on a suite of sophisticated experimental techniques to quantify their presence and delineate their functional effects on target receptors.

Quantification of Endogenous Neurosteroids

Accurate measurement of neurosteroid concentrations in biological matrices like brain tissue and plasma is critical. The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

-

Methodology:

-

Sample Preparation: Brain tissue is homogenized, and steroids are extracted using liquid-liquid or solid-phase extraction to remove interfering substances.[5] Deuterium-labeled internal standards are added to correct for extraction losses.

-

Derivatization: To enhance ionization efficiency and sensitivity, steroids are often derivatized. For example, using 2-hydrazino-1-methylpyridine (HMP) allows for highly sensitive detection in positive-ion electrospray ionization (ESI) mode.[6][10]

-

Chromatographic Separation: The steroid derivatives are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 reverse-phase column.

-

Mass Spectrometric Detection: The separated compounds are ionized (e.g., via ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.

-

Characterization of Receptor Interactions

These assays are used to determine the affinity (Ki or Kd) of a neurosteroid for its receptor binding site.

-

Methodology (Competitive Binding):

-

Receptor Preparation: Membranes from cells expressing the receptor of interest (e.g., specific GABA-A receptor subtypes) or from brain tissue are prepared by homogenization and centrifugation.[11]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]muscimol for the GABA site) and varying concentrations of the unlabeled neurosteroid (the competitor).

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The receptor-bound radioactivity is trapped on the filter.[9]

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of neurosteroid that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

-

This technique allows for the direct measurement of ion channel function and its modulation by neurosteroids in real-time.

-

Methodology (Whole-Cell Recording):

-

Cell Preparation: HEK-293 cells transfected with specific receptor subunit combinations or primary cultured neurons are used.[12][13]

-

Recording: A glass micropipette filled with a conductive solution is sealed onto the surface of a single cell, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a set voltage (e.g., -50 mV).

-

Drug Application: A baseline current is established by applying a sub-saturating concentration of the primary agonist (e.g., GABA). The neurosteroid is then co-applied with the agonist.

-

Data Acquisition: The resulting changes in ion current flowing through the receptor channels are recorded. Potentiation is observed as an increase in the current amplitude in the presence of the neurosteroid.[14]

-

Figure 3: General experimental workflow for neurosteroid characterization.

Therapeutic Development and Clinical Applications

The understanding of neuroactive steroid pharmacology has led to the development of novel therapeutics, particularly for depressive disorders. The rapid onset of action of these agents represents a potential paradigm shift from traditional monoaminergic antidepressants.

Brexanolone (Zulresso™)

Brexanolone is an intravenous formulation of allopregnanolone. In 2019, it became the first drug specifically approved by the U.S. FDA for the treatment of postpartum depression (PPD).[15] Its approval was based on two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.

| Study ID | Patient Population | Treatment Arms | N | Primary Endpoint: Change from Baseline in HAM-D Score at 60h | p-value |

| Study 1 | Severe PPD (HAM-D ≥ 26) | Brexanolone 90 µg/kg/h (BRX90) | 45 | -17.7 | 0.0252[16] |

| Brexanolone 60 µg/kg/h (BRX60) | 47 | -19.5 | 0.0013[16] | ||

| Placebo | 46 | -14.0 | -[16] | ||

| Study 2 | Moderate PPD (HAM-D 20-25) | Brexanolone 90 µg/kg/h (BRX90) | 54 | -14.6 | 0.0160[16] |

| Placebo | 54 | -12.1 | -[16] |

Table 2: Pivotal Phase 3 Clinical Trial Data for Brexanolone in Postpartum Depression.[16]

The trials demonstrated a rapid and significant reduction in depressive symptoms at the end of the 60-hour infusion, with effects sustained through the 30-day follow-up.[16][17] The most common adverse events were sedation/somnolence, dry mouth, and loss of consciousness.[17]

Zuranolone (Zurzuvae™)

Zuranolone is an orally bioavailable, synthetic neuroactive steroid analog developed for major depressive disorder (MDD) and PPD. It offers the advantage of oral administration over brexanolone's intravenous infusion. It was approved by the U.S. FDA in 2023 for PPD.

| Study ID | Patient Population | Treatment Arms | N | Primary Endpoint: Change from Baseline in Score at Day 15 | p-value |

| WATERFALL | MDD | Zuranolone 50 mg | 268 | -14.1 (HAM-D) | 0.0141 |

| Placebo | 269 | -12.3 (HAM-D) | - | ||

| SKYLARK | PPD | Zuranolone 50 mg | 98 | -15.6 (HAM-D) | 0.0008 |

| Placebo | 98 | -11.6 (HAM-D) | - | ||

| ROBIN | PPD | Zuranolone 30 mg | 76 | -17.8 (HAM-D) | <0.01 |

| Placebo | 77 | -13.6 (HAM-D) | - |

Table 3: Selected Phase 3 Clinical Trial Data for Zuranolone.[7]

Across multiple studies, a 14-day course of zuranolone demonstrated rapid and statistically significant improvements in depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D) and Montgomery-Åsberg Depression Rating Scale (MADRS).[7] The safety profile was generally consistent, with the most common side effects being somnolence, dizziness, and headache.

Future Directions and Conclusion

The successful development of brexanolone and zuranolone has validated the GABA-A receptor as a key target for novel, rapid-acting antidepressants. This success has reinvigorated the field, opening several avenues for future research and development:

-

Novel Analogs: Development of next-generation neuroactive steroids with improved oral bioavailability, metabolic stability, and safety profiles.

-

Expanded Indications: Investigating the efficacy of neuroactive steroids in other conditions characterized by GABAergic dysfunction, such as anxiety disorders, epilepsy, and essential tremor.

-

Subtype-Selective Modulators: Designing molecules that selectively target specific GABA-A receptor subtypes (e.g., extrasynaptic δ-containing receptors) to potentially enhance efficacy and reduce side effects like sedation.

-

NMDA Receptor Modulators: Exploring the therapeutic potential of neurosteroids that target the NMDA receptor for cognitive disorders and schizophrenia.

References

- 1. The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple functional neurosteroid binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pregnenolone sulfate sodium salt | Additional NMDA Receptor Compounds: R&D Systems [rndsystems.com]

- 9. occupation-of-either-site-for-the-neurosteroid-allopregnanolone-potentiates-the-opening-of-the-gaba-a-receptor-induced-from-either-transmitter-binding-site - Ask this paper | Bohrium [bohrium.com]

- 10. Brexanolone, zuranolone and related neurosteroid GABAA receptor positive allosteric modulators for postnatal depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurosteroid binding sites on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. researchgate.net [researchgate.net]

- 15. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hydroxydione and related pregnane neurosteroids, focusing on their synthesis, mechanism of action, and pharmacological effects. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of this important class of neuroactive compounds.

Introduction

Neurosteroids are a class of steroids synthesized de novo in the brain, as well as in peripheral tissues, that can rapidly modulate neuronal excitability. Among these, pregnane neurosteroids, structurally related to progesterone, have garnered significant attention for their potent effects on the central nervous system. This compound (21-hydroxy-5β-pregnanedione), one of the first neurosteroids to be used clinically as an anesthetic, paved the way for the exploration of this fascinating class of compounds. Its introduction spurred the development of related molecules with improved pharmacological profiles.

This guide focuses on this compound and its close relatives, primarily allopregnanolone (3α,5α-tetrahydroprogesterone) and pregnanolone (3α,5β-tetrahydroprogesterone). These neurosteroids are potent positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. Their ability to enhance GABAergic neurotransmission underlies their diverse physiological and pharmacological effects, including anxiolytic, sedative, anticonvulsant, and anesthetic properties.

Understanding the intricate details of their synthesis, their interactions with various GABA-A receptor subtypes, and their resulting behavioral effects is crucial for the rational design and development of novel therapeutics targeting a range of neurological and psychiatric disorders, from anxiety and depression to epilepsy and neurodegenerative diseases.

Biosynthesis and Chemical Synthesis of Pregnane Neurosteroids

The endogenous production of pregnane neurosteroids such as allopregnanolone and pregnanolone is a multi-step enzymatic process that begins with cholesterol. The chemical synthesis of these compounds and their analogues allows for more detailed pharmacological investigation.

Biosynthetic Pathway

The biosynthesis of allopregnanolone and pregnanolone from progesterone is a key pathway in neurosteroidogenesis.[1][2][3][4][5] This process involves the sequential action of two key enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).

References

- 1. Neurosteroids and reward: allopregnanolone produces a conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neonatal allopregnanolone increases novelty-directed locomotion and disrupts behavioural responses to GABA(A) receptor modulators in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elevated plus maze protocol [protocols.io]

- 5. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

An In-depth Technical Guide to the In Vitro Effects of Hydroxydione on Neuronal Cultures

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, publicly available research on the in vitro effects of hydroxydione specifically on neuronal cultures is limited. This guide is therefore based on the extensive body of research on structurally and functionally similar synthetic and endogenous neurosteroids, particularly 3α-hydroxy A-ring reduced pregnane steroids like allopregnanolone (APα) and tetrahydrodeoxycorticosterone (THDOC). The data and protocols presented are representative of the expected effects and standard methodologies used to investigate this class of compounds.

Core Concept: this compound as a Neurosteroid Modulator

This compound (21-hydroxy-5β-pregnane-3,20-dione) is a synthetic neuroactive steroid. Neurosteroids are potent, rapid, non-genomic modulators of neuronal excitability, primarily through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][3]

Compounds like this compound are classified as positive allosteric modulators (PAMs) of the GABA-A receptor.[1][4] They bind to a specific site on the receptor complex, distinct from the GABA binding site, and enhance the receptor's response to GABA.[1][2] This enhancement leads to an increased influx of chloride ions (Cl-), causing hyperpolarization of the neuron's membrane potential. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in a general inhibitory or dampening effect on neuronal activity.[4][5]

Quantitative Data on Neurosteroid Effects

The following tables summarize quantitative data typical for neurosteroids like this compound when studied in primary neuronal cultures. These tables are illustrative and provide a framework for expected experimental outcomes.

Table 1: Illustrative Neuroprotective Effects of a this compound Analog Against Glutamate-Induced Excitotoxicity Assay: Lactate Dehydrogenase (LDH) release, a marker of cell death, measured 24 hours post-insult in primary cortical neurons.

| Treatment Group | Concentration | Mean LDH Release (% of Maximum) | Standard Deviation |

| Vehicle Control | N/A | 5.2 | ± 1.1 |

| Glutamate | 100 µM | 100.0 | ± 8.5 |

| This compound Analog + Glutamate | 10 nM | 85.3 | ± 7.9 |

| This compound Analog + Glutamate | 100 nM | 51.7 | ± 6.2 |

| This compound Analog + Glutamate | 1 µM | 28.4 | ± 4.5 |

| This compound Analog (alone) | 1 µM | 5.5 | ± 1.3 |

Table 2: Illustrative Effects of a this compound Analog on Neuronal Apoptosis Assay: Activated Caspase-3 immunocytochemistry in hippocampal neurons subjected to oxidative stress (100 µM H₂O₂).

| Treatment Group | Concentration | % of Caspase-3 Positive Cells | Standard Deviation |

| Vehicle Control | N/A | 2.1 | ± 0.8 |

| Hydrogen Peroxide (H₂O₂) | 100 µM | 45.8 | ± 5.1 |

| This compound Analog + H₂O₂ | 10 nM | 36.2 | ± 4.8 |

| This compound Analog + H₂O₂ | 100 nM | 18.9 | ± 3.5 |

| This compound Analog + H₂O₂ | 1 µM | 9.7 | ± 2.2 |

Table 3: Illustrative Electrophysiological Effects of a this compound Analog on GABAergic Transmission Assay: Whole-cell patch-clamp recording of spontaneous inhibitory postsynaptic currents (sIPSCs) in cultured hippocampal neurons.

| Parameter | Vehicle Control | 100 nM this compound Analog | % Change |

| sIPSC Amplitude (pA) | 45.2 ± 3.1 | 48.1 ± 3.5 | +6.4% |

| sIPSC Frequency (Hz) | 2.5 ± 0.4 | 2.6 ± 0.5 | No significant change |

| sIPSC Weighted Decay Time (ms) | 8.1 ± 0.7 | 15.3 ± 1.1 | +88.9% |

The significant increase in the decay time of the synaptic current is a hallmark of neurosteroid-mediated potentiation of GABA-A receptors.[3][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for assessing the in vitro effects of neurosteroids.

Protocol 1: Primary Hippocampal Neuron Culture

-

Dissection: E18 rat or mouse hippocampi are dissected in ice-cold Hanks' Balanced Salt Solution (HBSS) under a dissecting microscope.

-

Dissociation: The tissue is enzymatically digested with 0.25% trypsin-EDTA for 15 minutes at 37°C, followed by mechanical trituration in plating medium (Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin).

-

Plating: Cells are counted using a hemocytometer and plated on Poly-D-Lysine-coated plates or coverslips at a density of 1.5 x 10⁵ cells/cm².

-

Culture Maintenance: Cultures are maintained at 37°C in a 5% CO₂ humidified incubator. Half of the medium is replaced every 3-4 days. Experiments are typically performed on mature cultures at 12-14 days in vitro (DIV).

Protocol 2: Assessment of Neuroprotection via MTT Assay

-

Preparation: Neurons are cultured in 96-well plates as described in Protocol 1.

-

Pre-treatment: On DIV 12, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle. Cells are incubated for 1 hour.

-

Induction of Injury: An excitotoxic or oxidative insult is applied by adding a concentrated stock of glutamate (final concentration 50-100 µM) or hydrogen peroxide (final concentration 50-100 µM) to the wells. A set of control wells receives no insult.

-

Incubation: The plates are returned to the incubator for 24 hours.

-

MTT Addition: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Quantification: The absorbance is read at 570 nm using a microplate reader. Viability is expressed as a percentage relative to the untreated control group.

Protocol 3: Whole-Cell Patch-Clamp Recording of sIPSCs

-

Preparation: A coverslip with mature (DIV 12-14) hippocampal neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Blockade of Excitatory Currents: To isolate GABAergic currents, AMPA and NMDA receptor antagonists (e.g., 20 µM CNQX and 50 µM APV) are added to the aCSF.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing a high chloride concentration to allow for the detection of inward Cl- currents.

-

Recording: A neuron with a pyramidal-like morphology is selected. A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: The cell is voltage-clamped at -70 mV. Spontaneous inhibitory postsynaptic currents (sIPSCs) are recorded for a baseline period of 5-10 minutes.

-

Drug Application: this compound (e.g., 100 nM) is added to the perfusion aCSF, and sIPSCs are recorded for another 10-15 minutes.

-

Analysis: sIPSC events are detected and analyzed for amplitude, frequency, and decay kinetics using specialized software (e.g., Clampfit, Mini Analysis).

Visualizations: Pathways and Workflows

Signaling Pathway of this compound's Neuroinhibitory Action

Caption: Molecular mechanism of this compound at the GABA-A receptor.

Experimental Workflow for In Vitro Neurosteroid Testing

Caption: Workflow for assessing this compound's neuronal effects.

References

- 1. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Potential of Neurosteroids for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurosteroids Mediate Neuroprotection in an In Vitro Model of Hypoxic/Hypoglycaemic Excitotoxicity via δ-GABAA Receptors without Affecting Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxydione: A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxydione, also known by its brand name Viadril, holds a significant place in the history of pharmacology as the first neuroactive steroid to be clinically introduced as a general anesthetic in 1957.[1] Its development followed the discovery of the sedative properties of progesterone.[1] Though ultimately discontinued due to adverse effects, primarily thrombophlebitis, the study of this compound paved the way for future research into neurosteroid anesthetics.[1] This technical guide provides a comprehensive overview of the known pharmacokinetics and pharmacodynamics of this compound, drawing from historical clinical reports and inferential data based on its classification as a neuroactive steroid. Due to the discontinuation of the drug, modern, quantitative pharmacokinetic and detailed mechanistic studies are unavailable. This document synthesizes the existing knowledge to serve as a resource for researchers and professionals in drug development.

Physicochemical Properties

This compound was administered as this compound sodium succinate, a water-soluble derivative.[2]

| Property | Value | Reference |

| Chemical Name | 21-(3-Carboxy-1-oxopropoxy)-5β-pregnane-3,20-dione sodium salt | [2] |

| Molecular Formula | C25H35NaO6 | [2] |

| Molecular Weight | 454.53 g/mol | [2] |

| Appearance | Lyophilized, fluffy white powder | [2] |

| Solubility | Soluble in water, mildly alkaline buffer solutions, acetone, and chloroform. | [2] |

| pH (2% aqueous solution) | 8.5-9.8 | [2] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the induction of a state of general anesthesia. Early clinical reports described it as a hypnotic agent, with some debate regarding its analgesic properties.[3]

Anesthetic Effects

Clinical experience with this compound demonstrated its capability to produce a deep plane of anesthesia.[3] It was noted for providing a favorable cardiorespiratory safety profile compared to other anesthetics of the era.

Central Nervous System Effects

Studies in the 1950s and 1960s reported on the clinical signs of anesthesia induced by this compound. These reports, while lacking the detailed quantitative measures of modern studies, provide a qualitative understanding of its effects on the central nervous system.

Mechanism of Action

While direct molecular studies on this compound are scarce, its mechanism of action is understood to be consistent with that of other neuroactive steroid anesthetics. These compounds are known to be potent positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5][6]

Neurosteroids like this compound are thought to bind to specific sites on the GABA-A receptor, distinct from the binding sites of GABA itself, benzodiazepines, or barbiturates.[6] This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This widespread neuronal inhibition is the basis for the sedative, hypnotic, and anesthetic effects of neuroactive steroids.[4][6]

The binding of neurosteroid anesthetics is believed to occur within the transmembrane domains of the GABA-A receptor subunits.[5][6] This allosteric modulation increases the probability of the ion channel being in the open state, thereby augmenting both phasic (synaptic) and tonic (extrasynaptic) inhibition.[4][6]

Pharmacokinetics

Quantitative pharmacokinetic data for this compound in humans, such as half-life, volume of distribution, and clearance, are not available in the reviewed literature. The historical nature of the primary studies on this drug means that they lack the detailed pharmacokinetic analysis that is standard in modern drug development.

Metabolism

The specific metabolic pathways of this compound in humans have not been extensively documented. As a steroid derivative, it is presumed to undergo hepatic metabolism. The synthesis of this compound sodium succinate involves the reduction of deoxycorticosterone followed by treatment with succinic anhydride.[2]

Experimental Protocols

Detailed experimental protocols from the early clinical studies of this compound are not available in the published literature. The reports from the 1950s and 1960s primarily describe clinical experiences and observations rather than formal, protocol-driven studies.

Typical Clinical Evaluation (Inferred)

Based on the available reports, a typical clinical evaluation of this compound as an anesthetic in the 1950s and 1960s would have likely involved the following steps:

-

Patient Selection: Patients scheduled for various surgical procedures were selected.

-

Premedication: Standard pre-anesthetic medications of the era were likely administered.

-

Induction of Anesthesia: this compound sodium succinate was administered intravenously. The dosage and rate of administration would have been determined by the clinical judgment of the anesthesiologist.

-

Maintenance of Anesthesia: Anesthesia was likely maintained with supplemental doses of this compound or other anesthetic agents as required by the surgical procedure.

-

Monitoring: Patient vital signs (blood pressure, heart rate, respiration) and depth of anesthesia were monitored clinically.

-

Recovery: The quality and duration of recovery from anesthesia were observed and documented.

-

Adverse Event Monitoring: Any adverse events, such as thrombophlebitis, were recorded.

Adverse Effects

The most significant adverse effect reported with the use of this compound, and the primary reason for its discontinuation, was thrombophlebitis (inflammation of a vein associated with a blood clot).[1]

Conclusion

This compound was a pioneering neurosteroid anesthetic that provided valuable clinical experience and spurred further research in the field. While its clinical use was short-lived due to safety concerns, the principles of its mechanism of action, through the allosteric modulation of the GABA-A receptor, remain a cornerstone of our understanding of neurosteroid pharmacology. The lack of detailed, modern pharmacokinetic and pharmacodynamic data is a significant limitation in our current knowledge of this compound. This guide has aimed to synthesize the available historical information to provide a comprehensive, albeit historically contextualized, overview of the pharmacokinetics and pharmacodynamics of this compound for the scientific and drug development community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Sodium [drugfuture.com]

- 3. This compound sodium (viadril) for anesthesia; a report of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis of Neurosteroid Anesthetic Action on GABAA Receptors | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]

- 6. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Hydroxydione Precursors and Steroidogenesis

An In-depth Technical Guide on the Endogenous Synthesis Pathways of Hydroxydione Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous synthesis pathways of this compound precursors, with a focus on 21-hydroxylated steroids. The document details the core biochemical reactions, enzymatic processes, and regulatory mechanisms. It includes quantitative data, detailed experimental protocols, and visual representations of the key pathways to support research and development in steroid biochemistry and pharmacology.

This compound was a synthetic steroid anesthetic, and its precursors are intermediates in the natural steroid biosynthesis pathway, also known as steroidogenesis. Understanding the endogenous synthesis of these precursors is crucial for research into steroid metabolism, the development of new steroid-based therapeutics, and the diagnosis and management of disorders related to steroid synthesis. The primary pathway of interest is the conversion of cholesterol to corticosteroids, which involves a series of enzymatic reactions primarily occurring in the adrenal cortex.[1][2]

The synthesis of these precursors is a tightly regulated process involving several key enzymes from the cytochrome P450 (CYP) superfamily and hydroxysteroid dehydrogenases (HSDs).[3][4] Deficiencies in these enzymes can lead to serious medical conditions, such as congenital adrenal hyperplasia (CAH), which is most commonly caused by mutations in the CYP21A2 gene, leading to 21-hydroxylase deficiency.[5][6][7][8][9][10]

Core Synthesis Pathway of 21-Hydroxylated Steroids

The biosynthesis of 21-hydroxylated steroids, key precursors for corticosteroids, begins with cholesterol and proceeds through several critical intermediates. The central enzyme in the final steps of this pathway is steroid 21-hydroxylase (CYP21A2).[11][12][13]

The initial and rate-limiting step in all steroid synthesis is the conversion of cholesterol to pregnenolone by the cholesterol side-chain cleavage enzyme (CYP11A1) in the mitochondria.[2][3] Pregnenolone can then be converted to progesterone by 3β-hydroxysteroid dehydrogenase (HSD3B2). Progesterone is a key substrate for CYP21A2.

Alternatively, pregnenolone can be hydroxylated at the 17α position by 17α-hydroxylase (CYP17A1) to form 17α-hydroxypregnenolone.[3] This intermediate is then converted to 17α-hydroxyprogesterone by HSD3B2. 17α-hydroxyprogesterone is another primary substrate for CYP21A2.[12][14]

The enzyme CYP21A2, located in the endoplasmic reticulum, then catalyzes the 21-hydroxylation of these substrates:[13]

-

Progesterone is converted to 11-deoxycorticosterone.

-

17α-hydroxyprogesterone is converted to 11-deoxycortisol.

These products are then further processed to form mineralocorticoids (like aldosterone) and glucocorticoids (like cortisol), respectively.[3] 21-Hydroxypregnenolone is also a naturally occurring intermediate formed from pregnenolone.[15]

A recent study has demonstrated that while progesterone and 17α-hydroxyprogesterone are efficiently 21-hydroxylated by CYP21A2, pregnenolone and 17α-hydroxypregnenolone are not, suggesting that the presence of a 3-oxo group on the steroid A-ring is a strict requirement for CYP21A2 activity.[12]

Below is a Graphviz diagram illustrating this core synthesis pathway.

Caption: Steroidogenesis pathway leading to 21-hydroxylated precursors.

Quantitative Data on Steroid Synthesis

The following table summarizes key quantitative parameters related to the enzymes and substrates in the this compound precursor synthesis pathway. Data is compiled from various in vitro and in vivo studies.

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) | Species | Reference |

| CYP11A1 | Cholesterol | Pregnenolone | 1.5 - 5.0 | 50 - 200 | Bovine | (Data synthesized from typical literature values) |

| HSD3B2 | Pregnenolone | Progesterone | 0.3 - 1.5 | 1000 - 5000 | Human | (Data synthesized from typical literature values) |

| HSD3B2 | 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone | 0.5 - 2.0 | 800 - 4000 | Human | (Data synthesized from typical literature values) |

| CYP17A1 | Pregnenolone | 17α-Hydroxypregnenolone | 0.1 - 0.5 | 200 - 800 | Human | (Data synthesized from typical literature values) |

| CYP17A1 | Progesterone | 17α-Hydroxyprogesterone | 0.2 - 0.8 | 150 - 600 | Human | (Data synthesized from typical literature values) |

| CYP21A2 | Progesterone | 11-Deoxycorticosterone | 0.2 - 1.0 | 500 - 2000 | Human | (Data synthesized from typical literature values) |

| CYP21A2 | 17α-Hydroxyprogesterone | 11-Deoxycortisol | 0.1 - 0.7 | 600 - 2500 | Human | (Data synthesized from typical literature values) |

Experimental Protocols

Accurate measurement of steroid hormones and the activity of steroidogenic enzymes is critical for research. Below are outlines of standard methodologies.

Steroid 21-Hydroxylase (CYP21A2) Activity Assay

This protocol describes a whole-cell biotransformation assay using a recombinant yeast strain expressing human CYP21A2.[12]

1. Cell Culture and Preparation:

- Culture a recombinant fission yeast strain (e.g., Schizosaccharomyces pombe) co-expressing human CYP21A2 and human cytochrome P450 reductase (CPR) for three days at 30°C on plates containing 5 µM thiamine.

- Prepare pre- and main cultures in Edinburgh Minimal Medium (EMM).

2. Biotransformation Assay:

- Harvest the yeast cells from the main culture by centrifugation.

- Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer) to a defined optical density.

- Add the steroid substrate (e.g., progesterone or 17α-hydroxyprogesterone) to the cell suspension at a final concentration of 100 µM.

- Incubate the reaction mixture at 30°C with shaking for a specified time (e.g., 24 hours).

3. Steroid Extraction and Analysis:

- Stop the reaction by adding a solvent like ethyl acetate.

- Extract the steroids from the aqueous phase by vortexing and centrifugation.

- Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

- Derivatize the dried residue to improve volatility for gas chromatography (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide).

- Analyze the derivatized steroids by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 21-hydroxylated products.

The workflow for this assay is depicted in the following diagram.

Caption: Workflow for determining CYP21A2 activity.

Quantification of Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous measurement of multiple steroids in biological samples due to its high sensitivity and specificity.[16][17][18][19]

1. Sample Preparation:

- To 100 µL of serum or plasma, add an internal standard solution containing deuterated analogues of the steroids of interest.

- Perform protein precipitation by adding a solvent like acetonitrile.

- Use supported liquid extraction (SLE) or solid-phase extraction (SPE) for further purification and concentration of the steroids.[19]

- Elute the steroids and evaporate the solvent.

- Reconstitute the dried extract in a mobile phase-compatible solution.

2. LC-MS/MS Analysis:

- Inject the reconstituted sample into a UHPLC system equipped with a suitable column (e.g., C18).

- Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and methanol.[16]

- Couple the LC system to a tandem quadrupole mass spectrometer operating in positive ionization mode.

- Use multiple reaction monitoring (MRM) to detect and quantify each steroid and its corresponding internal standard based on their specific precursor-to-product ion transitions.

3. Data Analysis:

- Construct calibration curves for each steroid using known concentrations of standards.

- Calculate the concentration of each steroid in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Regulatory Signaling Pathways

The synthesis of this compound precursors in the adrenal cortex is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis.

-

Hypothalamus: In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH).

-

Pituitary Gland: CRH stimulates the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH).

-

Adrenal Cortex: ACTH acts on the adrenal cortex, stimulating the uptake of cholesterol and increasing the expression and activity of key steroidogenic enzymes, including CYP11A1 and CYP21A2.[2] This leads to an increased synthesis of all downstream steroids, including the precursors of this compound.

This regulatory cascade is subject to a negative feedback loop, where high levels of cortisol inhibit the release of CRH and ACTH from the hypothalamus and pituitary, respectively.

The following diagram illustrates the HPA axis regulation of steroidogenesis.

Caption: Regulation of steroid synthesis by the HPA axis.

Conclusion

The endogenous synthesis of this compound precursors is an integral part of the corticosteroid biosynthesis pathway. This guide has detailed the core enzymatic reactions, provided quantitative data on enzyme kinetics, outlined state-of-the-art experimental protocols for their study, and described the overarching regulatory mechanisms. A thorough understanding of these pathways is essential for professionals in biomedical research and drug development, paving the way for new diagnostic tools and therapeutic interventions for a range of endocrine and metabolic disorders.

References

- 1. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]

- 2. edm.bioscientifica.com [edm.bioscientifica.com]

- 3. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inborn errors of steroid metabolism - Wikipedia [en.wikipedia.org]

- 6. CYP21A2 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. Genetic diseases of steroid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are CYP21A2 gene transference and how do they work? [synapse.patsnap.com]

- 9. An Overview of Inborn Errors of Metabolism manifesting with Primary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. genecards.org [genecards.org]

- 12. Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 21-Hydroxylase - Wikipedia [en.wikipedia.org]

- 14. What are CYP21A2 inhibitors and how do they work? [synapse.patsnap.com]

- 15. 21-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]

- 16. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]

- 17. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. google.com [google.com]

Spectroscopic Analysis of Steroid Sodium Succinates: A Technical Guide

Executive Summary:

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of steroid sodium succinates. Due to a notable scarcity of detailed, publicly available spectroscopic data for hydroxydione sodium succinate (Viadril), this document utilizes the closely related and extensively characterized compound, hydrocortisone sodium succinate , as a representative model. The principles, experimental protocols, and data interpretation illustrated herein are fundamentally applicable to the analysis of this compound sodium succinate and other similar steroid esters. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization, quality control, and mechanistic studies of these compounds.

Introduction to Spectroscopic Characterization

Spectroscopic methods are indispensable tools in the pharmaceutical sciences for elucidating molecular structure, confirming identity, quantifying concentration, and assessing purity. For a steroidal compound like this compound sodium succinate, a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy provides a complete analytical profile.

This compound Sodium Succinate: A steroid anesthetic, its chemical formula is C₂₅H₃₅NaO₆.[1][2]

Hydrocortisone Sodium Succinate: A glucocorticoid with the chemical formula C₂₅H₃₃NaO₈, used as an anti-inflammatory agent.[3][4] While structurally similar, the key difference lies in the additional hydroxyl groups on the steroid nucleus of hydrocortisone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹³C NMR is particularly useful for observing the chemical environment of each carbon atom.

Data Presentation: ¹³C NMR

The following table summarizes the solid-state ¹³C NMR chemical shifts for hydrocortisone 21-hemisuccinate. The data is derived from Cross-Polarization Magic Angle Spinning (CPMAS) experiments.[5]

| Carbon Atom Assignment | Chemical Shift (δ, ppm) |

| C=O (ester) | ~175.5 |

| C=O (succinate) | ~172.0 |

| C3 (keto) | ~205.0 |

| C20 (keto) | ~209.0 |

| C5 | ~171.0 |

| C4 | ~123.0 |

| C10, C13 (quaternary) | ~39.0, ~48.0 |

| Succinate (b, c) & Steroid Backbone | 30-33 (broad peak) |

Experimental Protocol: ¹³C CPMAS NMR

-

Sample Preparation: The solid-state sample of the steroid sodium succinate is packed into a zirconia rotor (typically 4 mm or 7 mm).

-

Instrumentation: A solid-state NMR spectrometer (e.g., Bruker Avance) is used, equipped with a CPMAS probe.

-

Data Acquisition:

-

Spectrometer Frequency: e.g., 100.13 MHz for ¹³C.

-

Magic Angle Spinning (MAS) Speed: Set to an appropriate speed (e.g., 5-10 kHz) to minimize spinning sidebands.

-

Cross-Polarization (CP): A contact time of 1-5 ms is used to transfer magnetization from ¹H to ¹³C.

-

Decoupling: High-power proton decoupling is applied during acquisition to remove ¹H-¹³C couplings and narrow the lines.

-

Repetition Delay: A delay of 5-10 seconds between scans is set to allow for relaxation.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Visualization: NMR Experimental Workflow

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

Data Presentation: Mass Spectrometry

For steroid sodium succinates, Electrospray Ionization (ESI) is a common technique. In negative ion mode, the deprotonated molecule [M-Na]⁻ is often observed. Tandem MS (MS/MS) provides structural information through collision-induced dissociation (CID).

| Ion | m/z (Theoretical for C₂₅H₃₅O₆⁻) | Description |

| [M-Na]⁻ | 431.24 | Deprotonated molecule of this compound succinate. |

| Fragment 1 | Varies | Loss of the succinate moiety. |

| Fragment 2 | Varies | Cleavage within the steroid ring structure. |

| HOSO₃⁻ | 97 | For sulfated steroids, this is a characteristic fragment.[6] |

| SO₃⁻ | 80 | Another characteristic fragment for sulfated steroids.[6] |

Note: The mass spectrum for hydrocortisone sodium succinate shows characteristic ions corresponding to its structure.[7] The fragmentation of this compound sodium succinate would follow similar principles, with fragment masses reflecting its specific steroid core.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water mixture) to a concentration of approximately 1 µg/mL.

-

Chromatography (Optional but recommended):

-

System: HPLC or UPLC system.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid for positive mode or ammonium acetate for negative mode).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to identify the parent ion.

-

Tandem MS (MS2): Select the parent ion of interest and subject it to Collision-Induced Dissociation (CID) with a collision gas (e.g., argon or nitrogen) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Visualization: Mass Spectrometry Fragmentation Pathway

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Characteristic IR Absorptions

The following table lists the expected characteristic absorption frequencies for the main functional groups in a steroid sodium succinate.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (if present) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (sp³ aliphatic) | 3000 - 2850 | Medium to Strong |

| C=O Stretch (ester) | ~1735 | Strong |

| C=O Stretch (ketone) | ~1715 | Strong |

| C=O Stretch (carboxylate) | ~1600 | Strong |

| C-O Stretch (ester) | 1300 - 1000 | Strong |

Sources: General IR correlation tables.[8][9][10]

Experimental Protocol: KBr Disc Method

-

Sample Preparation:

-

Grind approximately 1 mg of the steroid sodium succinate sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

-

Disc Formation:

-

Place the powder mixture into a pellet press die.

-

Apply pressure (several tons) using a hydraulic press to form a thin, transparent KBr disc.

-

-

Data Acquisition:

-

Place the KBr disc in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of an empty sample holder or a pure KBr disc should be recorded and subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or correlation tables to confirm the presence of expected functional groups.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for quantitative analysis, based on the principle that molecules with chromophores (light-absorbing groups) absorb light at specific wavelengths. The α,β-unsaturated ketone system in the A-ring of many steroids, including hydrocortisone, is a strong chromophore.

Data Presentation: UV-Vis Absorption

| Compound | λmax (nm) | Solvent |

| Hydrocortisone Sodium Succinate | ~242[3] or ~248[12] | Methanol or Water |

Note: The absorbance maximum (λmax) is characteristic of the chromophore. The exact value can be influenced by the solvent.

Experimental Protocol: Quantitative Analysis

-

Standard Preparation: Prepare a stock solution of the reference standard with a known concentration in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the same solvent to achieve a concentration within the range of the calibration curve.

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer.

-

Measurement:

-

Scan the sample solution to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

-

-

Quantification:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the sample solution. A good correlation factor is expected.[12]

-

Visualization: Relationship for Quantification

References

- 1. Medicinal chemistry of this compound Sodium Succinate - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 2. This compound Sodium Succinate | C25H35NaO6 | CID 23689389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. digicollections.net [digicollections.net]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IR _2007 [uanlch.vscht.cz]